(3-Phenylcyclopentyl)methanamine
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Overview
Description
(3-Phenylcyclopentyl)methanamine: is an organic compound with the molecular formula C12H17N. . This compound is of interest due to its unique structure, which combines a cyclopentyl ring with a phenyl group and an amine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding amine through reductive amination . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and catalytic processes may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-Phenylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Chemistry: (3-Phenylcyclopentyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Phenylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
(3-Phenylcyclopentyl)methanamine hydrochloride: A salt form of the compound with similar chemical properties but enhanced solubility in water.
1-Phenylcyclopentanemethylamine: A structurally related compound with a similar cyclopentyl and phenyl group arrangement but different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-phenylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQITJXMBWHLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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